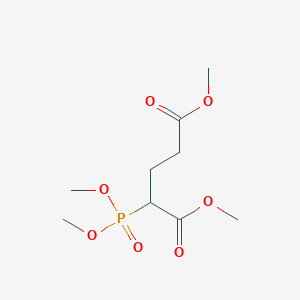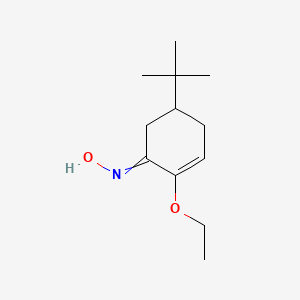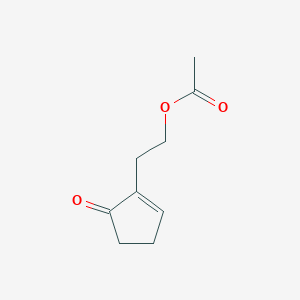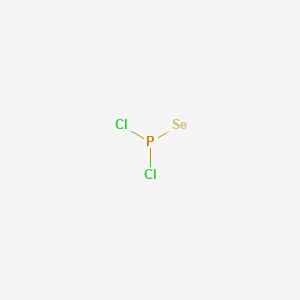
CID 78063451
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 78063451 is a chemical entity with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with Chemical Abstracts Service number 78063451 involves several steps. The primary synthetic route includes the use of organic amines and dianhydrides, which are dissolved in a suitable solvent and stirred to react. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
The compound with Chemical Abstracts Service number 78063451 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .
Common Reagents and Conditions
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine, typically under anhydrous conditions.
Major Products
The major products formed from these reactions vary depending on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
The compound with Chemical Abstracts Service number 78063451 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 78063451 involves its interaction with specific molecular targets. It acts by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with the compound identified by the Chemical Abstracts Service number 78063451. These include:
- Compound with Chemical Abstracts Service number 3114
- Compound with Chemical Abstracts Service number 3737-09-5
- Compound with Chemical Abstracts Service number 1333-82-0
Uniqueness
The uniqueness of the compound with Chemical Abstracts Service number 78063451 lies in its specific molecular structure, which confers distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
Cl2PSe |
|---|---|
Molecular Weight |
180.85 g/mol |
InChI |
InChI=1S/Cl2PSe/c1-3(2)4 |
InChI Key |
HFWBHXHIRLSYGC-UHFFFAOYSA-N |
Canonical SMILES |
P(Cl)(Cl)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


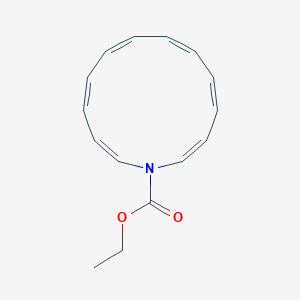


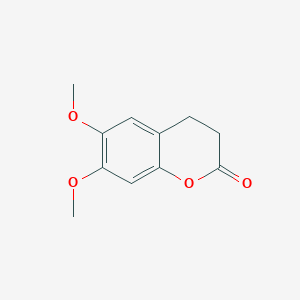


![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
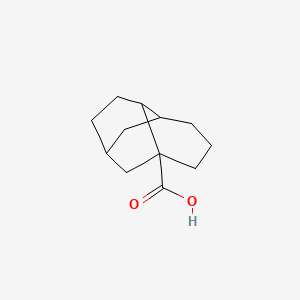
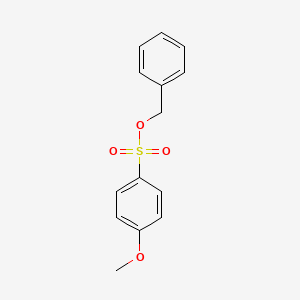
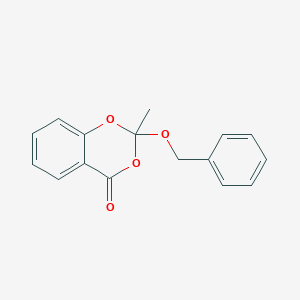
![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)
